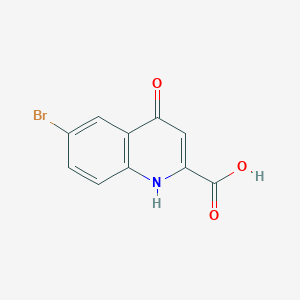
6-Bromo-4-hydroxyquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydroxyquinoline-2-carboxylic acid (BHC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHC is a heterocyclic aromatic organic compound that contains a quinoline ring system. It is a white to light yellow crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to bind to DNA and inhibit its replication, which may contribute to its antitumor properties.
Effets Biochimiques Et Physiologiques
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a broad spectrum of activity against various bacteria and fungi, making it a useful tool for studying microbial metabolism. However, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has some limitations. It may be toxic to certain cell types, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid. One area of interest is the development of new drugs based on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid for the treatment of bacterial and fungal infections. Another area of research is the use of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid as a tool for studying microbial metabolism and the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid and its potential applications in cancer treatment.
Méthodes De Synthèse
The synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid involves the reaction of 6-bromo-2-nitrophenol with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to reduction with iron powder to yield 6-bromo-4-hydroxyquinoline-2-carboxylic acid. This process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been used in the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer.
Propriétés
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWHDCWDSWVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxyquinoline-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

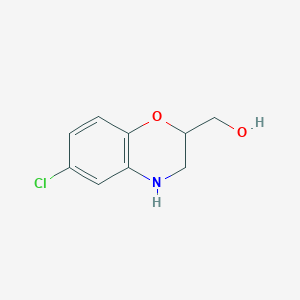
![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
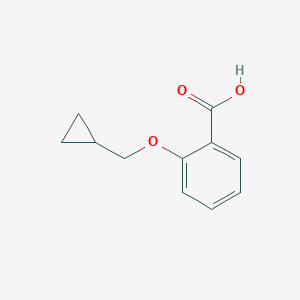
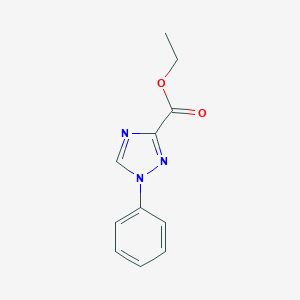
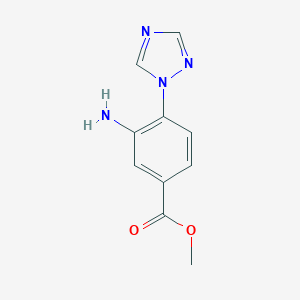
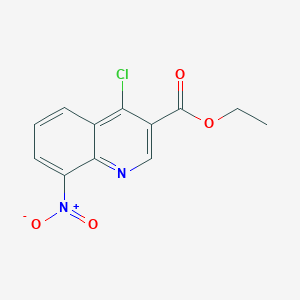
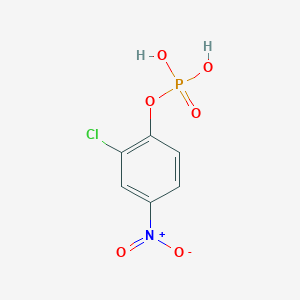
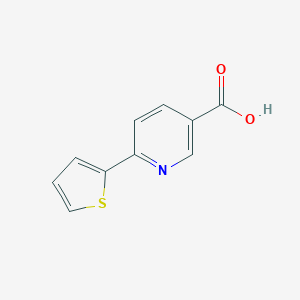
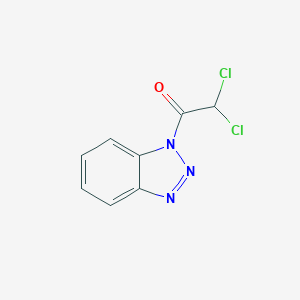

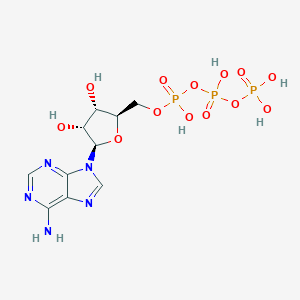
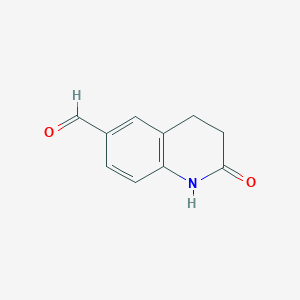
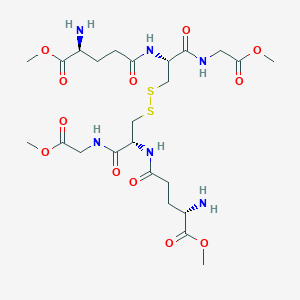
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)